molecular formula C45H62P2 B14767856 Phosphine, [(1S,3S)-1,3-dimethyl-1,3-propanediyl]bis[bis[4-(1,1-dimethylethyl)phenyl]-(9CI)

Phosphine, [(1S,3S)-1,3-dimethyl-1,3-propanediyl]bis[bis[4-(1,1-dimethylethyl)phenyl]-(9CI)

Cat. No.: B14767856
M. Wt: 664.9 g/mol
InChI Key: NOLMSXJJRKOIOF-UHFFFAOYSA-N
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Description

Phosphine, [(1S,3S)-1,3-dimethyl-1,3-propanediyl]bis[bis[4-(1,1-dimethylethyl)phenyl]-(9CI) is a complex organophosphorus compound It is characterized by its unique structure, which includes a phosphine core bonded to a 1,3-dimethyl-1,3-propanediyl backbone and substituted with bis[4-(1,1-dimethylethyl)phenyl] groups

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of Phosphine, [(1S,3S)-1,3-dimethyl-1,3-propanediyl]bis[bis[4-(1,1-dimethylethyl)phenyl]-(9CI) typically involves the reaction of a suitable phosphine precursor with the appropriate substituted phenyl groups. The reaction conditions often require a controlled environment with specific temperature and pressure settings to ensure the desired product is obtained with high purity and yield.

Industrial Production Methods

Industrial production of this compound may involve large-scale synthesis using automated reactors and continuous flow systems. These methods are designed to optimize the reaction conditions, minimize waste, and ensure consistent quality of the final product. The use of catalysts and advanced purification techniques is common in industrial settings to enhance the efficiency of the production process.

Chemical Reactions Analysis

Types of Reactions

Phosphine, [(1S,3S)-1,3-dimethyl-1,3-propanediyl]bis[bis[4-(1,1-dimethylethyl)phenyl]-(9CI) undergoes various chemical reactions, including:

    Oxidation: This compound can be oxidized to form phosphine oxides.

    Reduction: It can be reduced under specific conditions to yield different phosphine derivatives.

    Substitution: The compound can participate in substitution reactions, where one or more of its substituents are replaced by other groups.

Common Reagents and Conditions

Common reagents used in these reactions include oxidizing agents like hydrogen peroxide for oxidation, reducing agents such as lithium aluminum hydride for reduction, and various nucleophiles for substitution reactions. The reaction conditions, such as temperature, solvent, and pH, are carefully controlled to achieve the desired outcomes.

Major Products

The major products formed from these reactions depend on the specific reagents and conditions used. For example, oxidation typically yields phosphine oxides, while reduction can produce different phosphine derivatives. Substitution reactions result in compounds with new substituents replacing the original groups.

Scientific Research Applications

Phosphine, [(1S,3S)-1,3-dimethyl-1,3-propanediyl]bis[bis[4-(1,1-dimethylethyl)phenyl]-(9CI) has several scientific research applications:

    Chemistry: It is used as a ligand in coordination chemistry and catalysis, where it can form complexes with various metals.

    Biology: The compound is studied for its potential biological activity and interactions with biomolecules.

    Medicine: Research is ongoing to explore its potential therapeutic applications, including its use as a drug delivery agent.

    Industry: It is used in the development of advanced materials, such as polymers and coatings, due to its unique chemical properties.

Mechanism of Action

The mechanism of action of Phosphine, [(1S,3S)-1,3-dimethyl-1,3-propanediyl]bis[bis[4-(1,1-dimethylethyl)phenyl]-(9CI) involves its interaction with specific molecular targets. In catalysis, it acts as a ligand, coordinating with metal centers to facilitate various chemical reactions. The pathways involved in its mechanism of action depend on the specific application and the nature of the interactions with other molecules.

Comparison with Similar Compounds

Phosphine, [(1S,3S)-1,3-dimethyl-1,3-propanediyl]bis[bis[4-(1,1-dimethylethyl)phenyl]-(9CI) can be compared with other similar organophosphorus compounds, such as:

    Triphenylphosphine: A widely used ligand in catalysis, known for its ability to form stable complexes with metals.

    Tris(2,4-di-tert-butylphenyl)phosphite: Another organophosphorus compound with bulky substituents, used in polymer stabilization and as an antioxidant.

The uniqueness of Phosphine, [(1S,3S)-1,3-dimethyl-1,3-propanediyl]bis[bis[4-(1,1-dimethylethyl)phenyl]-(9CI) lies in its specific structural features and the resulting chemical properties, which make it suitable for specialized applications in various fields.

Properties

Molecular Formula

C45H62P2

Molecular Weight

664.9 g/mol

IUPAC Name

4-bis(4-tert-butylphenyl)phosphanylpentan-2-yl-bis(4-tert-butylphenyl)phosphane

InChI

InChI=1S/C45H62P2/c1-32(46(38-23-15-34(16-24-38)42(3,4)5)39-25-17-35(18-26-39)43(6,7)8)31-33(2)47(40-27-19-36(20-28-40)44(9,10)11)41-29-21-37(22-30-41)45(12,13)14/h15-30,32-33H,31H2,1-14H3

InChI Key

NOLMSXJJRKOIOF-UHFFFAOYSA-N

Canonical SMILES

CC(CC(C)P(C1=CC=C(C=C1)C(C)(C)C)C2=CC=C(C=C2)C(C)(C)C)P(C3=CC=C(C=C3)C(C)(C)C)C4=CC=C(C=C4)C(C)(C)C

Origin of Product

United States

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